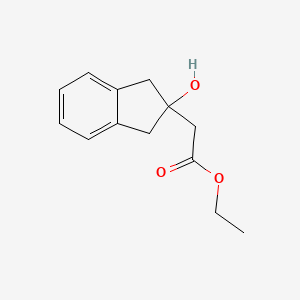
ethyl 2-(2-hydroxy-2,3-dihydro-1H-inden-2-yl)acetate
概要
説明
Ethyl 2-(2-hydroxy-2,3-dihydro-1H-inden-2-yl)acetate is a chemical compound with the molecular formula C13H16O3 . It is derived from the indole nucleus, which is a bioactive aromatic compound found in many important synthetic drug molecules . The indole scaffold binds with high affinity to multiple receptors, making it useful in developing new derivatives .
Synthesis Analysis
The synthesis of derivatives from the indole nucleus, such as ethyl 2-(2-hydroxy-2,3-dihydro-1H-inden-2-yl)acetate, has been achieved through various methods. For instance, a total of 15 derivatives from 2,3-dihydro-1H-inden-1-one were synthesized by grinding, stirring, and ultrasound irradiation methods . The ultrasound technique was found to be particularly effective in terms of time and synthetic performance .Physical And Chemical Properties Analysis
The physical and chemical properties of ethyl 2-(2-hydroxy-2,3-dihydro-1H-inden-2-yl)acetate are not specified in the retrieved data. The molecular weight of the compound is 220.26 .科学的研究の応用
Synthesis and Chemical Reactions
Ethyl 2-(2-hydroxy-2,3-dihydro-1H-inden-2-yl)acetate has been a subject of interest in various synthetic and chemical reaction studies. For example, Gioiello et al. (2011) explored the synthetic versatility of ethyl diazo(3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetate, a derivative of ethyl 2-(2-hydroxy-2,3-dihydro-1H-inden-2-yl)acetate, through Lewis acid-induced decomposition reactions. This study aimed to gain insights into the reaction mechanisms and factors affecting product distribution (Gioiello et al., 2011).
Molecular Characterization and Analysis
In another study, Vogt et al. (2013) characterized two polymorphic forms of ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl} propanoate hydrochloride using various spectroscopic and diffractometric techniques. This research highlights the complexity and challenges in analyzing similar compounds (Vogt et al., 2013).
Application in Organic Chemistry
Ethyl 2-(2-hydroxy-2,3-dihydro-1H-inden-2-yl)acetate's derivatives have been used in organic chemistry for synthesizing various compounds. For instance, Bevk et al. (2001) prepared Ethyl (Z)-2-(2,3-dihydro-1,3-dioxo-1H-isoindol-2-yl)-3-(dimethylamino)propenoate from a derivative and explored its reactions with various amines and hydrazines, highlighting its versatility in organic synthesis (Bevk et al., 2001).
Pharmacological Research
In pharmacological research, Liese et al. (2002) discussed the kinetic resolution of ethyl 2-hydroxy-4-phenylbutyrate, an important intermediate in synthesizing angiotensin-converting enzyme inhibitors, emphasizing the compound's relevance in medical chemistry (Liese et al., 2002).
Crystal Structure Analysis
Furthermore, the crystal structure of related compounds like ethyl 2,2-dihydroxy-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)acetate was analyzed by Ferfra et al. (2000), providing insights into the structural aspects of these compounds (Ferfra et al., 2000).
Marine Fungus Research
Additionally, research on marine fungi has led to the isolation of new compounds derived from ethyl 2-(2-hydroxy-2,3-dihydro-1H-inden-2-yl)acetate, as demonstrated by Wu et al. (2009), expanding its application in natural product chemistry (Wu et al., 2009).
将来の方向性
The future directions for research on ethyl 2-(2-hydroxy-2,3-dihydro-1H-inden-2-yl)acetate and similar compounds could involve further exploration of their synthesis methods, chemical reactions, mechanisms of action, and biological activities. The indole nucleus, from which this compound is derived, is found in many important synthetic drug molecules, indicating its potential for the development of new therapeutic agents .
特性
IUPAC Name |
ethyl 2-(2-hydroxy-1,3-dihydroinden-2-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-2-16-12(14)9-13(15)7-10-5-3-4-6-11(10)8-13/h3-6,15H,2,7-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRTWQOZLEIKMES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1(CC2=CC=CC=C2C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80711405 | |
| Record name | Ethyl (2-hydroxy-2,3-dihydro-1H-inden-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80711405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-(2-hydroxy-2,3-dihydro-1H-inden-2-yl)acetate | |
CAS RN |
57932-04-4 | |
| Record name | Ethyl (2-hydroxy-2,3-dihydro-1H-inden-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80711405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

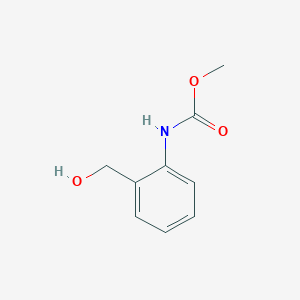
![Propyl 2-[(3-nitrophenyl)methylidene]-3-oxobutanoate](/img/structure/B1422807.png)
![1-(6-Methylimidazo[1,2-a]pyridin-2-yl)ethanone](/img/structure/B1422808.png)
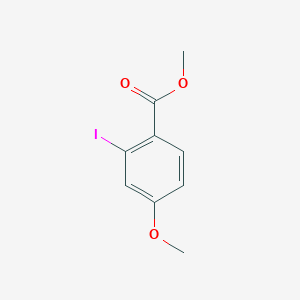
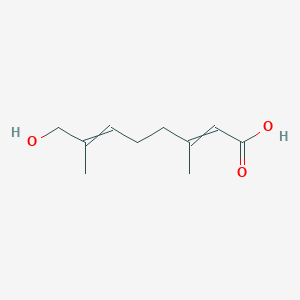
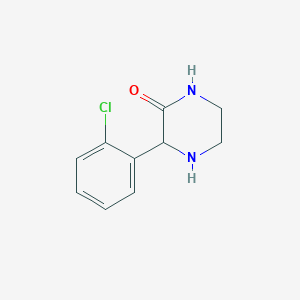
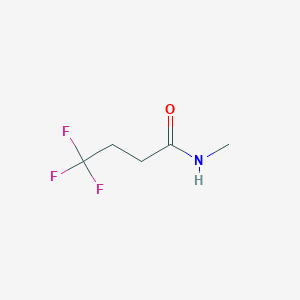
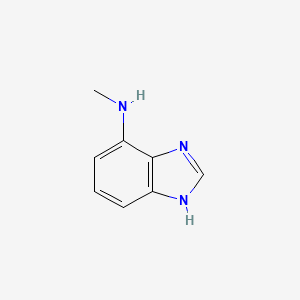
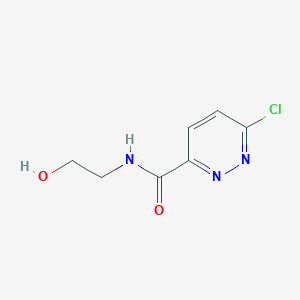
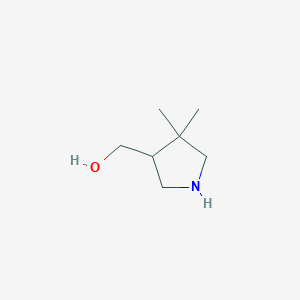
![5H-1,3-Dioxolo[4,5-f]benzimidazol-6-amine](/img/structure/B1422826.png)
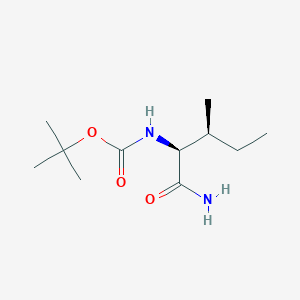
![2-Chloro-5-[(4-methoxyphenyl)methyl]-4,6-dimethylpyrimidine](/img/structure/B1422828.png)
![2-chloro-N-[(5-chloro-2-methoxyphenyl)methyl]acetamide](/img/structure/B1422829.png)